BenchChemオンラインストアへようこそ!

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Physicochemical profiling logP tPSA

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 869072-55-9) is a 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine kinase inhibitor scaffold with a unique cyclohexenylethyl side chain. This compound offers a calculated logP of ~3.0–3.5 and tPSA of ~50 Ų, placing it in an optimal CNS-MPO space for brain-penetrant kinase programs. Its lipophilicity and substitution pattern are exquisitely sensitive to kinase selectivity shifts: even minor N-4 alkyl variations can redirect target engagement by >100-fold. Structurally suited for polypharmacology screening (RET, VEGFR-2, EGFR, CDK2, BTK), angiogenesis assays, and CNS-target engagement studies. Buy high-purity, analytically verified compound from a trusted vendor and avoid off-target risk from imprecise side-chain analogs.

Molecular Formula C14H19N5
Molecular Weight 257.33 g/mol
CAS No. 869072-55-9
Cat. No. B6418823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS869072-55-9
Molecular FormulaC14H19N5
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCN1C2=NC=NC(=C2C=N1)NCCC3=CCCCC3
InChIInChI=1S/C14H19N5/c1-19-14-12(9-18-19)13(16-10-17-14)15-8-7-11-5-3-2-4-6-11/h5,9-10H,2-4,6-8H2,1H3,(H,15,16,17)
InChIKeyUDARSAGMGAQSSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

869072-55-9 – Pyrazolo[3,4‑d]pyrimidine Scaffold Procurement Baseline


N‑[2‑(cyclohex‑1‑en‑1‑yl)ethyl]‑1‑methyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine (CAS 869072‑55‑9) belongs to the 1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine class, a purine‑isosteric scaffold widely exploited for ATP‑competitive kinase inhibition [1]. The core system has delivered clinical and preclinical candidates targeting RET, VEGFR‑2, EGFR, Bcr‑Abl, CDK2, and BTK among others, as documented in multiple medicinal‑chemistry reviews [2]. The target compound carries a 1‑methyl substituent on the pyrazole ring and an N‑4‑(2‑cyclohex‑1‑en‑1‑ylethyl) side chain, generating a molecular weight of 257.34 Da with calculated logP ≈ 3.0–3.5 and topological polar surface area (tPSA) ≈ 50 Ų . No peer‑reviewed primary bioactivity data were retrievable for this specific entity at the time of compilation; the following evidence therefore draws on class‑level data and well‑established structure–activity relationships to frame the compound’s plausible differentiation.

869072‑55‑9 – Why Same‑Scaffold Analogs Are Not Interchangeable


The pyrazolo[3,4‑d]pyrimidine scaffold is exquisitely sensitive to the nature and position of substituents; even minor N‑4 alkyl variations can redirect kinase‑selectivity profiles by >100‑fold [1]. A casein‑kinase‑1 inhibitor (PF‑4800567) displayed 22‑fold discrimination between CK1ε and CK1δ driven solely by the C‑3 substituent, while the same core with different C‑4 amine decoration produced the multi‑kinase agents CLM3, CLM24 and CLM29 that simultaneously engage RET, EGFR and VEGFR‑2 [2]. Within the 869072‑xx congeneric series, five close analogs (e.g., CAS 869072‑48‑0, 869072‑45‑7, 869072‑27‑5) share the identical 1‑methyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine nucleus yet differ only in the N‑4 substituent . Because lipophilicity (logP) and tPSA are primary drivers of kinase‑polypharmacology, permeability and ADME outcome, procurement based solely on the core scaffold without verifying the exact side‑chain identity risks selecting a compound with entirely different target engagement and physicochemical behavior [2].

869072‑55‑9 – Quantitative Differentiation Evidence


Physicochemical Differentiation within the 869072 Congeneric Series

Comparison of calculated logP and tPSA across three 1‑methyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine congeners demonstrates that the cyclohex‑1‑en‑1‑ylethyl substituent elevates logP by ≈1.5–2.0 log units while maintaining a low tPSA relative to the dimethoxyethyl analog . Higher logP favors passive membrane permeability and potential CNS penetration, whereas lower tPSA enhances oral absorption within the Lipinski framework (tPSA <140 Ų). The tert‑butyl analog shows intermediate logP but lacks the conformational rigidity and potential π‑interactions conferred by the cyclohexenyl double bond .

Physicochemical profiling logP tPSA Congeneric series

Cyclohexenylethyl Substituent as a Multi‑Kinase Polypharmacology Determinant

CLM3, CLM24 and CLM29 represent the best‑characterized 4‑aminopyrazolo[3,4‑d]pyrimidines with confirmed multi‑kinase activity (RET, EGFR, VEGFR‑2) and in‑vivo efficacy in anaplastic thyroid cancer models [1][2]. These compounds bear C‑4 aromatic/heterocyclic substituents, while the target compound’s cyclohexenylethyl group is structurally situated between the flexible alkyl chains of simpler analogs (e.g., isopropyl or tert‑butyl) and the rigid aromatic substituents of the CLM series. The cyclohexenyl moiety introduces a conformationally restricted, lipophilic group capable of engaging hydrophobic kinase back‑pocket residues similarly to the tert‑butyl of PP2 (RET IC₅₀ in the nanomolar range) [3]. In the broader kinase‑inhibitor literature, cyclohexenyl‑containing compounds have yielded IC₅₀ values as low as 0.4 nM against specific targets, confirming that this substituent can support high‑affinity binding when optimally matched to a target [4].

Kinase polypharmacology RET VEGFR-2 EGFR Multi‑target inhibitor

Cyclohexenyl Group Explicitly Exemplified in Raf‑Kinase Inhibitor Patent Space

U.S. patent application disclosing pyrazolo[3,4‑d]pyrimidine derivatives as Raf kinase inhibitors explicitly lists cyclohexenyl among the preferred cycloalkenyl substituents at the N‑1 and C‑4 positions [1]. Sorafenib, an approved Raf/VEGFR/PDGFR inhibitor, provides the clinical benchmark for this mechanism, though its polypharmacology is driven by a diaryl‑urea motif rather than a purine‑isosteric scaffold [2]. The inclusion of cyclohexenyl in a Raf‑focused patent suggests that this substituent was deliberately explored for Raf‑kinase binding, differentiating the target compound from pyrazolo[3,4‑d]pyrimidines optimized for CK1, CDK, BTK or PI3K that generally employ smaller or more polar N‑4 groups .

Raf kinase Patent Cyclohexenyl Antiproliferative

869072‑55‑9 – Research Application Scenarios Stemming from Differentiation Evidence


Chemical‑Probe Screening for Angiogenesis‑Relevant Multi‑Kinase Polypharmacology

The cyclohexenylethyl substituent positions CAS 869072‑55‑9 in a lipophilicity range (logP ≈3.0–3.5) comparable to promiscuous ATP‑competitive kinase inhibitors while maintaining a favorable tPSA (≈50 Ų) for cell permeability . Multi‑kinase pyrazolo[3,4‑d]pyrimidines such as CLM3, CLM24 and CLM29 have demonstrated simultaneous RET/EGFR/VEGFR‑2 blockade with anti‑angiogenic and anti‑proliferative efficacy in anaplastic thyroid cancer models [1]. The target compound is structurally suited for analogous polypharmacology screening in HUVEC tube‑formation assays, VEGF‑induced proliferation models, and RET‑driven thyroid‑cancer cell lines (e.g., TPC1, 8305C), with the explicit Raf‑kinase patent precedent providing additional rationale for inclusion in MAPK‑pathway‑focused panels [2].

Comparative SAR Studies within the 869072 Congeneric Series

The 869072‑xx series provides a rare opportunity to probe the impact of N‑4 side‑chain variation on a constant 1‑methyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine scaffold. The target compound (logP ≈3.0–3.5) contrasts sharply with the dimethoxyethyl analog (CAS 869072‑48‑0, logP ≈1.2) and the dibenzyl analog (CAS 869072‑27‑5, logP ≈4.5) . Parallel testing of these three compounds in a standardized kinase‑panel assay (e.g., Eurofins DiscoverX KINOMEscan) would generate a quantitative SAR map linking lipophilicity increments to kinase‑selectivity shifts, directly informing medicinal‑chemistry lead‑optimization efforts.

Lipophilicity‑Driven CNS‑Penetration Candidate for Kinase‑Target Validation

With a calculated logP >3 and tPSA <60 Ų, CAS 869072‑55‑9 falls within the empirical CNS‑MPO (Central Nervous System Multiparameter Optimization) space associated with high brain penetration (CNS MPO ≥4) . Pyrazolo[3,4‑d]pyrimidines have been developed as CK1δ/ε inhibitors for circadian‑rhythm disorders and as LRRK2 inhibitors for Parkinson’s disease, both requiring CNS exposure [1]. The target compound’s physicochemical profile supports its evaluation in CNS‑kinase‑target engagement studies (e.g., rodent brain‑tissue PK/PD), while the dimethoxyethyl analog (tPSA ≈73 Ų) would be less favorable for BBB penetration.

Quote Request

Request a Quote for N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.